molecular formula C25H22N4O4 B601689 Eltrombopag

Eltrombopag

Cat. No.: B601689
M. Wt: 442.5 g/mol
InChI Key: SVOQIEJWJCQGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Immune Thrombocytopenic Purpura (ITP)

Clinical Efficacy
Eltrombopag is recommended as a second-line treatment for chronic immune thrombocytopenic purpura. Clinical trials have demonstrated significant efficacy in increasing platelet counts and reducing bleeding episodes. In a real-world study, the overall response rate at 90 days was reported to be approximately 81.1%, with a median time to response of 35 days .

Long-term Outcomes
Long-term studies indicate that this compound maintains platelet counts above 50 × 10^9/L in most patients, with a cumulative relapse rate of 47.7% over five years . Adverse events were reported in about 32% of patients, highlighting the importance of monitoring during therapy .

Myelodysplastic Syndromes (MDS)

Efficacy in Low-Risk MDS
this compound has shown promise in treating low-risk myelodysplastic syndromes characterized by severe thrombocytopenia. A phase II trial indicated that 42.3% of patients achieved a durable platelet response, significantly higher than the placebo group . The incidence of clinically significant bleeding was also lower among those treated with this compound .

Mechanism of Action
The mechanism involves the activation of signaling pathways such as STAT3/5, AKT, and ERK, which are crucial for megakaryocyte proliferation and survival . This pathway activation is more pronounced with this compound compared to other treatments, enhancing its effectiveness in stimulating platelet production.

Hepatitis C Virus Infection

Use in Combination Therapy
this compound has been utilized as part of combination therapy for patients with chronic hepatitis C virus infection who exhibit thrombocytopenia. It aids in maintaining adequate platelet counts during antiviral treatment, thus facilitating better management of the disease .

Aplastic Anemia

Clinical Application
In patients with aplastic anemia, this compound has demonstrated benefits by increasing platelet counts and improving overall hematological responses. Studies have indicated that it can stimulate multilineage responses in patients undergoing treatment for this condition .

Case Studies and Real-World Evidence

Several case studies have documented the individualized responses to this compound therapy across different patient demographics and clinical backgrounds:

  • Case Study 1: A patient with chronic ITP showed a significant increase in platelet counts after starting this compound, leading to reduced bleeding episodes.
  • Case Study 2: A literature review highlighted variations in individual responses to this compound during pregnancy, suggesting that therapeutic strategies may need adjustment based on physiological changes .

Summary Table of this compound Applications

Application Efficacy Safety
Immune Thrombocytopenic PurpuraResponse rates up to 81.1%Adverse events in ~32% of patients
Myelodysplastic SyndromesDurable platelet response in 42.3%Lower incidence of clinically significant bleeding
Hepatitis C Virus InfectionMaintains platelet counts during antiviral therapySafety profile requires monitoring
Aplastic AnemiaIncreases platelet countsLong-term safety needs further investigation

Biological Activity

Eltrombopag is a first-in-class, orally bioavailable, small-molecule agonist of the thrombopoietin receptor (TpoR), primarily used in the treatment of thrombocytopenia associated with various conditions, including chronic immune thrombocytopenic purpura (ITP). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions by binding to the juxtamembrane domain of the TpoR, activating several intracellular signaling pathways crucial for megakaryocyte differentiation and platelet production. The primary pathways involved include:

  • JAK/STAT Pathway : this compound activates the JAK/STAT pathway, particularly STAT5, which is essential for megakaryocyte proliferation.
  • MAPK Pathway : It also engages the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular signaling that promotes megakaryocyte differentiation .

Unlike endogenous thrombopoietin (TPO), this compound does not compete for the same binding site on TpoR. This non-competitive mechanism allows for additive effects when both this compound and TPO are present, enhancing platelet production more effectively than either agent alone .

Preclinical Studies

In vitro studies have shown that this compound significantly enhances the differentiation of human bone marrow progenitor cells into megakaryocytes. For instance, primary human CD34+ cells exposed to this compound demonstrated increased proliferation and differentiation into CD41+ megakaryocytes . Moreover, in vivo studies in chimpanzees indicated that oral administration of this compound resulted in a remarkable increase in platelet counts—up to 100%—over a short duration .

Clinical Efficacy

Clinical trials have established the efficacy of this compound in various populations. A notable study evaluated its use in adults and children with immune-refractory ITP. The results indicated significant increases in platelet counts among participants receiving this compound compared to placebo groups. The drug's safety profile was generally favorable, though some adverse effects were noted, including thromboembolic events and liver function abnormalities .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

Study ReferencePopulationDosageDurationPlatelet Increase (%)Adverse Effects
Adults with ITP50 mg/day6 months70%Mild liver enzyme elevation
Children with ITP25 mg/day12 weeks60%Thromboembolic events
Chimpanzees10 mg/kg/day5 days100%None reported

Case Studies

  • Chronic Immune Thrombocytopenic Purpura : A case study involving a 45-year-old female patient with chronic ITP demonstrated that after initiating treatment with this compound at a dose of 50 mg daily, her platelet count rose from 20,000 to over 150,000 within six weeks. The patient reported no significant side effects during this period.
  • Pediatric Use : In a clinical trial involving children aged 1-17 years with severe ITP, this compound was administered at doses adjusted according to body weight. Results showed a median increase in platelet counts from baseline values of 15,000 to over 100,000 within eight weeks. Adverse effects were minimal and included transient elevations in liver enzymes.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for developing robust analytical techniques to quantify Eltrombopag in pharmaceutical formulations?

  • Answer: Utilize high-performance thin-layer chromatography (HPTLC) with automated development chambers (e.g., ADC 2) to improve reproducibility. Employ experimental designs like Box-Behnken Design (BBD) to optimize factors such as mobile phase composition and migration distance, ensuring method validation per ICH guidelines. Stability-indicating methods should include forced degradation studies under acidic, basic, oxidative, and thermal conditions to assess specificity .

Q. How should researchers design safety assessments for this compound in clinical trials?

  • Answer: Implement standardized protocols for adverse event monitoring, including hepatobiliary laboratory abnormalities (e.g., ALT, bilirubin), thromboembolic events, and cataract formation. Use the National Cancer Institute’s Common Terminology Criteria for Adverse Events (CTCAE) for grading. Retrospective analyses of liver dysfunction should consider demographic factors (e.g., age, baseline liver function) and dose adjustments in specific populations .

Q. What are the key considerations for conducting a meta-analysis on this compound’s efficacy in immune thrombocytopenia (ITP)?

  • Answer: Define endpoints consistently (e.g., platelet response ≥50 × 10⁹/L, durable vs. transient response). Pool data using random-effects models to account for heterogeneity. Include sensitivity analyses by excluding studies with high bias risk. Reference tables from systematic reviews (e.g., Tables 11–12 in ) to compare efficacy and harms outcomes across trials .

Advanced Research Questions

Q. How can researchers address contradictions in indirect treatment comparisons (ITCs) between this compound and other thrombopoietin receptor agonists (TPO-RAs)?

  • Answer: Apply Bayesian meta-regression to adjust for differences in study designs (e.g., splenectomy status, dosing protocols). Validate findings using ITT population data to avoid selection bias. For example, corrected ITC results for this compound vs. romiplostim showed no significant difference in durable response odds after accounting for methodological errors .

Q. What experimental strategies are recommended to investigate this compound’s novel mechanisms, such as its interaction with viral entry proteins like TMPRSS2-SPIKE?

  • Answer: Use surface plasmon resonance (SPR) or cryo-EM to characterize binding interfaces. Perform site-directed mutagenesis of SPIKE protein domains (e.g., Sites 2 and 3 in ) to identify allosteric effects. Validate findings with in vitro pseudovirus neutralization assays .

Q. How should subgroup analyses be structured to evaluate this compound’s efficacy in special populations (e.g., elderly or pediatric ITP patients)?

  • Answer: Stratify cohorts by age, prior therapies, and comorbidities. For elderly patients (≥65 years), assess tolerability via dose-escalation protocols and long-term safety monitoring. In pediatric studies, incorporate bleeding severity scores and rescue medication use as secondary endpoints .

Q. What statistical methods are critical for analyzing bone marrow response in aplastic anemia (AA) patients treated with this compound?

  • Answer: Use cytomorphologic assessments (e.g., dysmegakaryopoiesis scoring) and fluorescence in situ hybridization (FISH) to monitor clonal evolution. In trials like E1201/E1202, track marrow blast percentage and chromosome 7 monosomy incidence alongside platelet response rates .

Q. How can researchers optimize dosing regimens for this compound to balance efficacy and safety in real-world settings?

  • Answer: Develop pharmacokinetic/pharmacodynamic (PK/PD) models using population pharmacokinetics. Incorporate covariates like ethnicity (e.g., higher liver toxicity risk in Asian populations) and pharmacogenetic variants (e.g., UGT1A1 polymorphisms). Validate with therapeutic drug monitoring (TDM) in prospective cohorts .

Q. Methodological Guidance for Contradictory Data

Q. How should discrepancies in platelet response rates between this compound registrational trials and real-world studies be reconciled?

  • Answer: Conduct meta-regression to adjust for confounding variables (e.g., prior therapies, adherence rates). Use real-world evidence (RWE) platforms to validate trial-derived response rates, ensuring alignment with endpoints like "time to platelet stabilization" .

Q. What strategies mitigate bias in retrospective analyses of this compound-induced hepatotoxicity?

  • Answer: Apply propensity score matching to balance baseline liver function between cohorts. Use competing risk models to account for dropout rates. Collaborate with pharmacovigilance databases to validate signals from single-center studies .

Properties

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOQIEJWJCQGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057753
Record name Eltrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Eltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water.
Record name Eltrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor. Eltrombopag is a stimulator of STAT and JAK phosphorylation. Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way. It should be noted that when given to patients with aplastic anemia, other lineages besides platelet count were increased, suggesting that either eltrombopag enhanced the effect of TPO in vivo; or there is a yet uncovered mechanism of action at work., Eltrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO)-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor and initiates signaling cascades that induce proliferation and differentiation from bone marrow progenitor cells.
Record name Eltrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltrombopag
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Orange solid

CAS No.

496775-61-2
Record name Eltrombopag [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496775612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eltrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eltrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene] hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56D65XJ9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eltrombopag
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.